2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
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Description
2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H23ClN4O2 and its molecular weight is 326.82 g/mol. The purity is usually 95%.
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Biological Activity
2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, also referred to as compound 3D-PBC38633, is a chemical compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H23ClN4O2. The compound features a chloro-pyrimidine ring, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Weight | 326.82 g/mol |
CAS Number | 1289386-33-9 |
Chemical Structure | Chemical Structure |
The biological activity of this compound primarily revolves around its interactions with various enzymes and receptors. It has been noted for its potential as an inhibitor of certain enzymes involved in metabolic pathways. The presence of the chloro-pyrimidine moiety enhances its binding affinity to target proteins.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has shown promising results against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating effective cytotoxicity.
These results suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Case Studies
- Anticancer Activity : A study evaluated the anticancer properties of various derivatives of piperidine, including our compound. The results indicated that the compound significantly inhibited cell proliferation in tested cancer cell lines, comparable to established chemotherapeutics such as doxorubicin .
- Cholinesterase Inhibition : Another aspect of research focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders. The compound demonstrated competitive inhibition with a Ki value suggesting potential utility in treating conditions like Alzheimer's disease .
- SIRT1 Activation : Recent investigations into SIRT1 activators have included this compound due to its structural features that may facilitate SIRT1 modulation, which is crucial for various cellular processes including aging and metabolism .
Safety and Toxicology
According to safety data sheets, the compound has been classified under categories indicating skin and eye irritation. It is essential to handle this chemical with appropriate safety measures due to its potential toxicity upon exposure .
Properties
IUPAC Name |
tert-butyl 2-[[(6-chloropyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-7-5-4-6-11(20)9-17-13-8-12(16)18-10-19-13/h8,10-11H,4-7,9H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCWXZDAGZEGMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC2=CC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.